2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring substituted with a chlorine atom and a dioxaborolane moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The chlorination of the benzofuran ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride . The final step involves the formation of the dioxaborolane moiety, which can be accomplished through the reaction of the chlorinated benzofuran with a boronic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-(5-Bromobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique combination of a chlorinated benzofuran ring and a dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHLGPUROLTAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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